molecular formula C10H8BrNO B1523645 8-Bromo-4-methoxyquinoline CAS No. 874831-36-4

8-Bromo-4-methoxyquinoline

Cat. No.: B1523645
CAS No.: 874831-36-4
M. Wt: 238.08 g/mol
InChI Key: YICLLHIWVPSKNL-UHFFFAOYSA-N
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Description

8-Bromo-4-methoxyquinoline is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
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Biological Activity

8-Bromo-4-methoxyquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article aims to summarize the current research findings, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

This compound features a quinoline ring system with a bromine atom at the 8-position and a methoxy group at the 4-position. The molecular formula is C10H8BrNC_{10}H_8BrN with a molecular weight of approximately 232.08 g/mol. The unique structural features contribute to its reactivity and biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. The compound was found to reduce persister cell formation in biofilms, enhancing the susceptibility of these bacteria to antibiotics .

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)Remarks
Pseudomonas aeruginosa16 µg/mLEffective against biofilm formation
Escherichia coli32 µg/mLReduces persister cell formation

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has shown cytotoxic effects on several cancer cell lines, including human promyelocytic leukemia (HL-60) and melanoma (B16F10). In vitro assays indicated that the compound inhibits cell proliferation and induces apoptosis in these cancer cells .

Case Study: Anticancer Activity

In a systematic study, this compound was tested for its ability to inhibit tumor growth in murine models. The results showed significant tumor regression and increased survival rates among treated subjects compared to controls, highlighting its potential as an effective anticancer agent .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • DNA Intercalation : It can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.

Research Findings

Recent advances have shown that modifications in the structure of quinoline derivatives can enhance their biological activities. For instance, the introduction of different substituents at various positions on the quinoline ring has been linked to increased potency against specific pathogens or cancer cells .

Table 2: Structure-Activity Relationship

CompoundKey ModificationBiological Activity
This compoundBromine at position 8Antimicrobial, Anticancer
Methyl 8-bromo-4-hydroxyquinolineHydroxyl group additionEnhanced cytotoxicity
7-BromoquinolineLacks methoxy groupReduced activity

Properties

IUPAC Name

8-bromo-4-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-9-5-6-12-10-7(9)3-2-4-8(10)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICLLHIWVPSKNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC=C(C2=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694855
Record name 8-Bromo-4-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874831-36-4
Record name 8-Bromo-4-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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